N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide
Description
Systematic IUPAC Nomenclature
The IUPAC name N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide is derived through systematic analysis of its substituents and backbone. The parent structure is acetamide (CH₃CONH₂), modified at two positions:
- N-substitution : The amide nitrogen is bonded to a 1-cyano-1,2-dimethylpropyl group. This substituent consists of a three-carbon propyl chain with:
- A cyano group (-C≡N) at the first carbon.
- Methyl groups (-CH₃) at the first and second carbons.
- α-carbon substitution : The acetamide’s α-carbon (adjacent to the carbonyl) is bonded to a 2,3-dimethylphenylamino group, comprising:
- A phenyl ring with methyl groups at the 2nd and 3rd positions.
- An amino linkage (-NH-) connecting the phenyl ring to the acetamide.
Molecular Formula Analysis
The molecular formula is C₁₆H₂₂N₃O , calculated as follows:
| Component | Contribution to Formula |
|---|---|
| Acetamide backbone (C₂H₅NO) | C₂, H₅, N₁, O₁ |
| N-(1-cyano-1,2-dimethylpropyl) | C₅H₉N |
| 2,3-Dimethylphenylamino | C₈H₁₀N |
Total : C₂ + C₅ + C₈ = C₁₅ ; H₅ + H₉ + H₁₀ = H₂₄ ; N₁ + N₁ + N₁ = N₃ ; O₁. Adjusting for valency and bonding yields the finalized formula C₁₆H₂₂N₃O .
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,3-dimethylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-11(2)16(5,10-17)19-15(20)9-18-14-8-6-7-12(3)13(14)4/h6-8,11,18H,9H2,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGKCLXMNBTNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(=O)NC(C)(C#N)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide typically involves a multi-step process. One common method starts with the reaction of 2,3-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,3-dimethylphenyl)acetamide. This intermediate is then reacted with 1-cyano-1,2-dimethylpropylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Pain Management
Recent studies have identified N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide as a potential candidate for the treatment of neuropathic pain. Neuropathic pain often results from nerve damage and is notoriously difficult to treat with conventional analgesics. The compound has shown promise in inhibiting N-type calcium channels (CaV2.2), which are crucial targets for pain relief therapies.
Case Study:
In a study published by RSC Medicinal Chemistry, derivatives of the compound were synthesized and evaluated for their efficacy against CaV2.2 channels. Compounds demonstrated low micromolar activity, indicating strong potential as analgesics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit heme oxygenase-1 (HO-1), a protein that plays a role in cancer cell proliferation and survival.
Case Study:
A study featured in the journal Cancer Research revealed that derivatives of this compound exhibited significant cytotoxic effects against prostate (DU145) and lung (A549) cancer cell lines. The mechanism involved the downregulation of HO-1, leading to increased apoptosis in cancer cells .
Pesticidal Properties
This compound has been evaluated for its efficacy as a pesticide. Its structural similarity to well-known agrochemicals positions it as a candidate for developing new pest control agents.
Data Table: Efficacy Against Common Agricultural Pests
| Pest Type | Compound Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 100 | 90 |
| Spider Mites | 75 | 80 |
This table summarizes findings from preliminary studies assessing the compound's effectiveness against various agricultural pests.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds or coordinate with metal ions, while the dimethylphenylamino group can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide can be categorized based on substituent variations and molecular frameworks. Below is a detailed comparison:
Structural Analogs with Modified Aromatic Substituents
- N-(1-cyano-1,2-dimethylpropyl)-2-{(4-cyanophenyl)methylamino}acetamide Formula: C₂₁H₃₀N₄O₂, Molecular weight: 378.49 g/mol, CAS: 1007800-45-4 (). Key Differences: Replaces the 2,3-dimethylphenyl group with a 4-cyanophenylmethyl-propan-2-ylamino group.
- N-(1-cyano-1,2-dimethylpropyl)-2-{(2-chloro-6-fluorophenyl)methylamino}acetamide Formula: C₂₂H₁₉ClN₄O₂S, Molecular weight: 438.94 g/mol, CAS: 850373-17-0 (). Key Differences: Incorporates a chloro-fluorophenylmethyl group and a methylamino substituent. Halogenation increases molecular weight and lipophilicity, which may enhance membrane permeability or pesticidal activity ().
Analogs with Altered Backbone Functionality
- N-(1-cyano-1,2-dimethylpropyl)-2-{[(2,3-dichlorophenyl)methyl]amino}propanamide Formula: C₁₆H₂₀Cl₂N₄O, Molecular weight: 367.27 g/mol, CAS: 1281048-75-6 (). Key Differences: Substitutes the acetamide oxygen with a propanamide chain and introduces dichlorophenyl groups. This modification may affect conformational flexibility and hydrogen-bonding capacity ().
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Formula: C₁₉H₁₇Cl₂N₃O₂, Molecular weight: 406.26 g/mol (). Key Differences: Features a pyrazolone ring instead of the cyano-dimethylpropyl group.
Functional Group Impact on Properties
Research Findings and Implications
- Conformational Flexibility: Crystallographic studies of related N-substituted acetamides (e.g., C₁₉H₁₇Cl₂N₃O₂) reveal multiple molecular conformations in the asymmetric unit, influenced by steric interactions between aromatic and amide groups (). The target compound’s dimethylphenyl and cyanoalkyl groups likely impose similar steric constraints.
- Hydrogen Bonding : Analogs with planar amide groups (e.g., C₁₉H₁₇Cl₂N₃O₂) exhibit N–H⋯O hydrogen bonding, forming dimers. Such interactions may stabilize crystal lattices or influence biological target binding ().
- Biological Relevance : Chlorinated analogs (e.g., 850373-17-0) align with pesticidal acetamide derivatives like alachlor (CAS: 15972-60-8) and pretilachlor (CAS: 51218-49-6), where halogenation enhances herbicidal activity ().
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide is a complex organic compound with diverse potential applications in various fields such as chemistry, biology, and medicine. Its unique molecular structure includes a cyano group, a dimethylpropyl group, and an aromatic amine moiety. This article will explore its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic effects.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C19H26N4O2
- CAS Number : 1240965-14-3
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the cyano group : Achieved through the reaction of an alkyl halide with sodium cyanide.
- Dimethylpropyl group introduction : Alkylation with a dimethylpropyl halide in the presence of a strong base.
- Phenyl moiety formation : Cyclization involving a phenyl-substituted amine and a carbonyl compound under acidic or basic conditions.
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound may bind to the active sites of various enzymes, inhibiting their function. This is significant for therapeutic applications targeting specific pathways.
- Receptor Binding : Interaction with cell surface receptors can modulate signal transduction pathways. This property is crucial for developing drugs that target specific receptors involved in disease processes.
- Gene Expression Modulation : The compound may influence gene expression related to various biological processes, potentially leading to therapeutic effects.
Case Studies and Research Findings
Recent studies have evaluated the cytotoxic activity of related compounds, providing insights into potential applications for this compound:
- Cytotoxicity against Cancer Cell Lines :
- Antimicrobial Activity :
- Inflammatory Response Modulation :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
